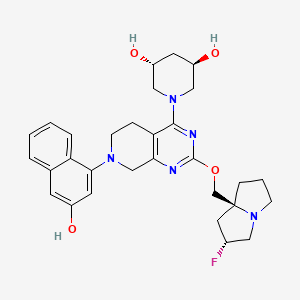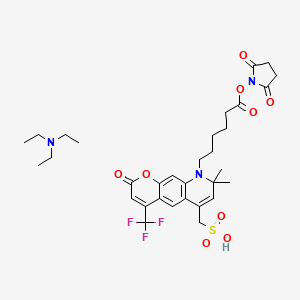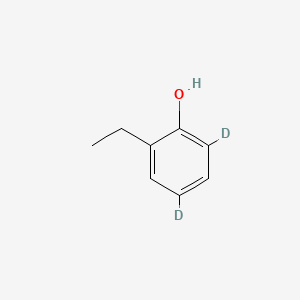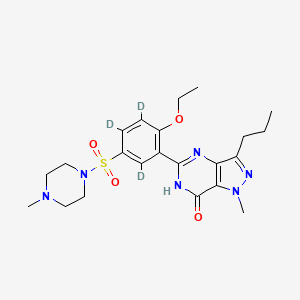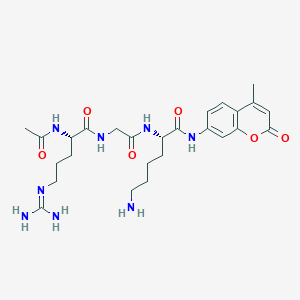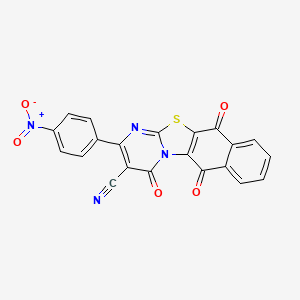
Topoisomerase II/EGFR-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Topoisomerase II/EGFR-IN-1 is a dual inhibitor targeting both DNA topoisomerase II and epidermal growth factor receptor (EGFR). These enzymes play crucial roles in DNA replication, transcription, and cell proliferation. Inhibiting these targets can lead to significant therapeutic effects, particularly in cancer treatment, where uncontrolled cell growth is a hallmark.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Topoisomerase II/EGFR-IN-1 involves the creation of naphtho[2’,3’:4,5]thiazolo[3,2-a]pyrimidine hybrids. The synthetic route typically includes the following steps:
Formation of the thiazole ring: This involves the reaction of a naphthoquinone derivative with a thioamide under acidic conditions.
Cyclization: The intermediate product undergoes cyclization with a suitable reagent to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:
Batch reactors: For controlled synthesis and scalability.
Purification processes: Such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Topoisomerase II/EGFR-IN-1 undergoes several types of chemical reactions:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Topoisomerase II/EGFR-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study DNA topology and enzyme inhibition.
Biology: Helps in understanding cell cycle regulation and apoptosis.
Medicine: Potential therapeutic agent for treating cancers, particularly those resistant to other treatments.
Mechanism of Action
Topoisomerase II/EGFR-IN-1 exerts its effects by inhibiting the activity of DNA topoisomerase II and EGFR. The inhibition of topoisomerase II prevents the relaxation of supercoiled DNA, leading to DNA damage and apoptosis. Inhibition of EGFR disrupts cell signaling pathways involved in cell proliferation and survival. The compound facilitates the proteasomal degradation of topoisomerase IIα, resulting in increased DNA damage and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Doxorubicin: A topoisomerase II inhibitor used in cancer therapy.
Etoposide: Another topoisomerase II inhibitor with similar applications.
Osimertinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Uniqueness
Topoisomerase II/EGFR-IN-1 is unique in its dual inhibitory action on both topoisomerase II and EGFR. This dual targeting can potentially overcome resistance mechanisms that limit the efficacy of single-target inhibitors like doxorubicin or osimertinib .
Properties
Molecular Formula |
C21H8N4O5S |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
14-(4-nitrophenyl)-2,9,12-trioxo-17-thia-11,15-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,13,15-hexaene-13-carbonitrile |
InChI |
InChI=1S/C21H8N4O5S/c22-9-14-15(10-5-7-11(8-6-10)25(29)30)23-21-24(20(14)28)16-17(26)12-3-1-2-4-13(12)18(27)19(16)31-21/h1-8H |
InChI Key |
SWONZDSDUUAEPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC4=NC(=C(C(=O)N34)C#N)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


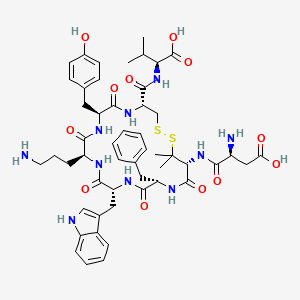
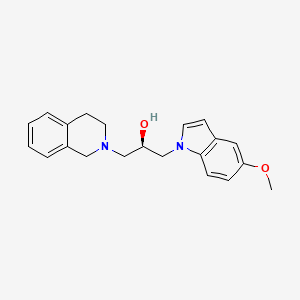
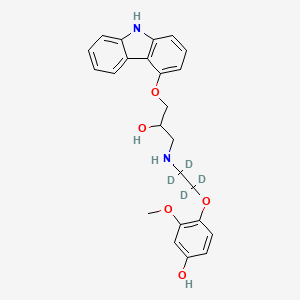
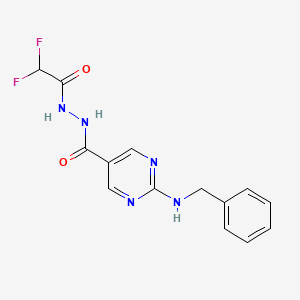
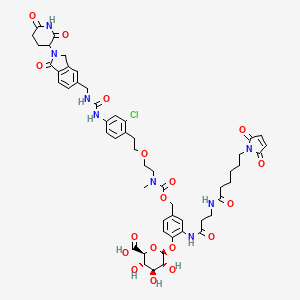
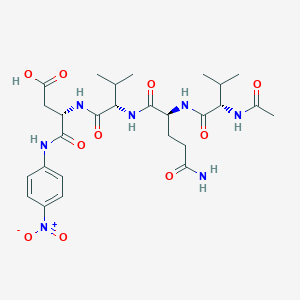
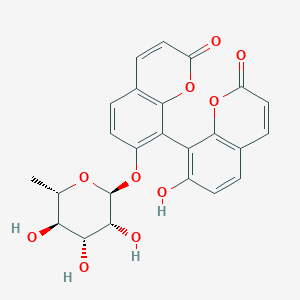
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetracosanethioate;azane](/img/structure/B12378359.png)
